Sulfamoyl azide, tert-butyl-
Description
Contextualization of Azide (B81097) Functional Groups in Synthetic Organic Chemistry
The azide functional group (–N₃) is a cornerstone of modern organic synthesis, prized for its unique blend of stability and reactivity. at.uaacs.org Composed of three linearly-arranged nitrogen atoms, this energy-rich moiety can participate in a wide array of chemical transformations while remaining inert to many common reaction conditions. at.uanih.gov
Organic azides are perhaps most famous for their central role in "click chemistry," a concept highlighted by the 2022 Nobel Prize in Chemistry. nih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific formation of stable triazole rings from azides and terminal alkynes. nih.gov Beyond this, azides serve as versatile synthetic intermediates. at.ua They can act as nucleophiles in substitution reactions and are readily reduced to primary amines, functioning as stable precursors for this important functional group. nih.gov The thermal or photochemical decomposition of azides can also generate highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions. nih.gov This diverse reactivity makes the azide group a powerful tool for molecular construction. acs.org
Evolution and Significance of Sulfamoyl Azides
Sulfamoyl azides first made a quiet entrance into organic synthesis in 1956, with their initial preparation involving the reaction of sulfamoyl chlorides with sodium azide. nih.gov However, this method proved unreliable for certain substrates, and alternative routes using reagents like the highly explosive chlorosulfonyl azide were fraught with handling difficulties and produced only modest yields. nih.gov
The synthetic utility of sulfamoyl azides remained underexplored until more recent decades, when the development of novel sulfonyl azide transfer agents revolutionized their preparation. Researchers found that reagents such as imidazole-1-sulfonyl azide hydrochloride, and later the more soluble and stable 2,3-dimethyl-1H-imidazolium triflate, could efficiently generate sulfamoyl azides from secondary amines under mild conditions. nih.govnih.govrsc.org
This breakthrough in synthesis unlocked the true potential of sulfamoyl azides. Their significance now lies in several key areas of reactivity:
Cycloaddition Reactions: Like other organic azides, sulfamoyl azides readily participate in copper-catalyzed cycloadditions with alkynes to form N-sulfamoyl-1,2,3-triazoles. nih.govnih.govnih.gov These resulting triazoles are shelf-stable compounds that can serve as precursors to other valuable intermediates, such as rhodium azavinyl carbenes. nih.govnih.gov
Rearrangement Reactions: In a significant expansion of their utility, sulfamoyl azides have been shown to undergo a thermal, Curtius-type rearrangement. researchgate.net This reaction proceeds through a 1,1-diazene intermediate, ultimately resulting in the formation of a new carbon-carbon bond with the extrusion of nitrogen gas. researchgate.net This discovery showcases the ability of sulfamoyl azides to facilitate complex skeletal reorganizations. researchgate.netwikipedia.orgnih.govrsc.org
Academic Rationale for the Investigation of tert-Butylsulfamoyl Azide
The investigation of specific derivatives like tert-butylsulfamoyl azide is driven by the desire to understand how substituent changes impact the core reactivity of the sulfamoyl azide group. The tert-butyl group—(CH₃)₃C—is a sterically bulky and electron-donating alkyl group, and its incorporation is scientifically interesting for several reasons:
Steric Influence: The large size of the tert-butyl group can influence the transition states of reactions, potentially affecting the speed, efficiency, and stereochemical outcome of transformations like cycloadditions and rearrangements.
Electronic Effects: The electron-donating nature of the tert-butyl group can modulate the electronic properties of the sulfamoyl azide moiety, which may alter its reactivity and stability.
Synthetic Applications: Tert-butylsulfamoyl azide is an intermediate in the synthesis of other organic molecules, including specific sulfonamides and various heterocyclic compounds. ontosight.ai Understanding its unique properties allows for the targeted design of complex molecular structures.
By studying the behavior of tert-butylsulfamoyl azide, chemists can develop a more nuanced understanding of the structure-reactivity relationships within this class of reagents, leading to new and improved synthetic methodologies.
Table of Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
33581-91-8 |
|---|---|
Molecular Formula |
C4H10N4O2S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(azidosulfonylamino)-2-methylpropane |
InChI |
InChI=1S/C4H10N4O2S/c1-4(2,3)6-11(9,10)8-7-5/h6H,1-3H3 |
InChI Key |
HUCHMNDVYUUTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butylsulfamoyl Azide and Analogues
Classical Approaches in Sulfamoyl Azide (B81097) Synthesis
The foundational methods for synthesizing sulfamoyl azides have been established for decades and typically involve the use of sulfamoyl chlorides or chlorosulfonyl azide as key precursors.
The most direct and traditional method for preparing sulfamoyl azides is the reaction of a corresponding sulfamoyl chloride with an alkali metal azide, most commonly sodium azide (NaN₃). nih.govacs.org This metathetical reaction was first reported in 1956 and involves the displacement of the chloride ion by the azide nucleophile. nih.govacs.org For the synthesis of a N,N-disubstituted sulfamoyl azide like tert-butylsulfamoyl azide, the corresponding N,N-disubstituted sulfamoyl chloride is treated with sodium azide. datapdf.com The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724). datapdf.com
This method is generally reliable for a range of alkyl- and some aryl-sulfamoyl chlorides. nih.govacs.org However, a significant limitation arises when attempting to prepare certain arylsulfamoyl azides, as the process for creating the necessary arylsulfamoyl chloride precursor can lead to undesired side reactions, such as chlorination of the aromatic ring. nih.govacs.org
General Reaction Scheme: R¹R²NSO₂Cl + NaN₃ → R¹R²NSO₂N₃ + NaCl
An alternative classical route involves the use of chlorosulfonyl azide (ClSO₂N₃) as the azidating agent. nih.govacs.org This reagent can be prepared by the reaction of sulfuryl chloride with sodium azide. rsc.org Substituted sulfamoyl azides are then synthesized through the reaction of chlorosulfonyl azide with primary or secondary amines. datapdf.com
This approach circumvents the problem of ring chlorination encountered in the sulfamoyl chloride method for certain aromatic substrates. nih.govacs.org However, the utility of this method is hampered by significant drawbacks. Chlorosulfonyl azide is a highly explosive and difficult-to-handle reagent, posing considerable safety risks. nih.govacs.org Furthermore, the reaction often provides only modest yields, generally in the range of 15–50%. nih.govacs.org
General Reaction Scheme: ClSO₂N₃ + R¹R²NH → R¹R²NSO₂N₃ + HCl
Modern Diazo Transfer Reagents and Strategies
To overcome the limitations of classical methods, particularly in terms of safety, substrate scope, and efficiency, modern synthetic strategies have focused on the development of stable and highly efficient diazo transfer reagents.
A significant advancement in the synthesis of sulfamoyl azides is the use of imidazolium-based sulfonyl azide transfer agents. nih.govacs.org These reagents provide a safer and more efficient means of transferring the sulfonyl azide group (SO₂N₃) to secondary amines. A key example of such a reagent is 2,3-dimethyl-1H-imidazolium triflate, which has been demonstrated to be a novel and effective sulfonyl azide transfer agent. nih.govacs.orgnih.gov
The development of these reagents was inspired by the discovery that while imidazole-1-sulfonyl azide hydrochloride is an excellent diazo transfer reagent (transferring the N₂ group), alkylation of the imidazole (B134444) nitrogen shifts its reactivity, leading instead to the transfer of the entire sulfonyl azide moiety. nih.gov This shift in reactivity provides a powerful tool for readily generating sulfamoyl azides from secondary amines. nih.govacs.org
The efficiency of the sulfonyl azide group transfer from imidazolium-based reagents to secondary amines is highly dependent on the reaction conditions. Research has focused on optimizing these parameters to maximize yield and purity. Using the reaction of N-methylbenzylamine with an imidazolium (B1220033) sulfonyl azide transfer agent as a model, various conditions were investigated. nih.gov
It was found that the addition of an organic base, often used in similar group transfer reactions, was detrimental, leading to the rapid decomposition of the imidazolium reagent and low to no product formation. nih.gov The optimal conditions were determined to be running the reaction in acetonitrile (CH₃CN) at 0 °C with a concentration of 0.1 M. acs.org Interestingly, the yield was found to be inversely related to the amount of the transfer reagent used, with the highest yields achieved using one equivalent, suggesting the product can be degraded by excess reagent. acs.org Under these optimized conditions, a variety of sulfamoyl azides were synthesized in high yields from different secondary amines. acs.org
Table 1: Optimization of Sulfamoyl Azide Transfer Conditions Optimization was performed using N-methylbenzylamine as the substrate.
| Entry | Solvent | Temperature (°C) | Equivalents of Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 0 | 1.5 | 45 |
| 2 | THF | 0 | 1.5 | 50 |
| 3 | CH₃CN | 25 | 1.5 | 70 |
| 4 | CH₃CN | 0 | 1.5 | 80 |
Data sourced from Fokin, V. V. et al., Org. Lett., 2011. nih.govacs.org
The structure of the imidazolium salt, particularly the substituents on the imidazole ring, significantly influences the reagent's stability, solubility, and reactivity. The parent reagent, imidazole-1-sulfonyl azide, and its hydrochloride salt have noted stability and detonation risks. researchgate.netorganic-chemistry.org This has led to the development of more stable alternatives, such as the hydrogen sulfate (B86663) salt, which is reported to be significantly more stable and safer for large-scale synthesis. researchgate.netacs.org
Furthermore, substitution on the imidazole ring itself plays a crucial role. For instance, the introduction of a methyl group at the C-2 position of the imidazole ring (as in 2,3-dimethyl-1H-imidazolium triflate) improves the reagent's solubility in organic solvents and is also thought to increase its stability. nih.govacs.org This modification enhances the practical utility of the reagent, making it more amenable to a wider range of reaction conditions and substrates. acs.org The development of salts like the hydrogen sulfate and tetrafluoroborate (B81430) has been a key step in providing safer, crystalline, and shelf-stable reagents for diazo transfer reactions. organic-chemistry.org
Lewis Base Activation of Sulfonyl Fluorides with Trimethylsilyl (B98337) Azide
A significant advancement in the synthesis of sulfonyl azides involves the conversion of highly stable sulfonyl fluorides using trimethylsilyl azide (TMSN₃). organic-chemistry.org This method circumvents the use of less stable sulfonyl chlorides. The high stability of the S-F bond in sulfonyl fluorides requires activation to facilitate the sulfur-fluoride exchange (SuFEx). organic-chemistry.orgresearchgate.net Lewis bases have been identified as effective catalysts for this transformation. organic-chemistry.org
The protocol is operationally simple and provides an efficient route for converting a wide range of sulfonyl fluorides into their corresponding sulfonyl azides. organic-chemistry.org The reaction is typically mediated by a Lewis base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. organic-chemistry.org This approach has been shown to be effective for substrates with both electron-withdrawing and electron-donating groups, although reaction conditions may need to be adjusted for sterically hindered substrates. organic-chemistry.org The in situ generated sulfonyl azides are potent diazo-transfer agents and can be used directly in subsequent reactions, such as the conversion of primary amines to azides or 1,3-diones to diazo compounds, with high efficiency. organic-chemistry.org
This method represents a key development in SuFEx click chemistry, expanding the utility of sulfonyl fluorides as versatile hubs for chemical synthesis. researchgate.net The stability of sulfonyl fluorides makes them more desirable starting materials than the often moisture-sensitive and thermally unstable sulfonyl chlorides. organic-chemistry.org
Table 1: Synthesis of Sulfonyl Azides from Sulfonyl Fluorides via Lewis Base Activation This table illustrates the scope of the Lewis base-activated conversion of various sulfonyl fluorides to sulfonyl azides using TMSN₃. Data sourced from a study by Barrow and Moses. organic-chemistry.org
| Entry | Sulfonyl Fluoride Substrate | Yield (%) |
| 1 | 4-Nitrobenzenesulfonyl fluoride | 99 |
| 2 | 4-Cyanobenzenesulfonyl fluoride | 94 |
| 3 | 4-Bromobenzenesulfonyl fluoride | 95 |
| 4 | Benzenesulfonyl fluoride | 99 |
| 5 | 4-Methoxybenzenesulfonyl fluoride | 72 |
| 6 | 2,4,6-Trimethylbenzenesulfonyl fluoride | 85 |
tert-Butyl Nitrite (B80452) and Azidotrimethylsilane (B126382) Mediated Azidation
Another effective method for the synthesis of azides, particularly aromatic azides, involves the use of tert-butyl nitrite (TBN) and azidotrimethylsilane (TMSN₃). organic-chemistry.orgresearchgate.net This one-pot procedure converts primary aromatic amines into the corresponding aryl azides under mild conditions. researchgate.net The reaction proceeds via the diazotization of the amine by tert-butyl nitrite, followed by a reaction with the azide anion provided by TMSN₃. researchgate.net
This methodology is highly valuable because the resulting aryl azides can often be used in subsequent reactions, such as the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition ("click reaction"), without the need for isolating the potentially unstable azide intermediate. researchgate.netnih.gov This one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide array of aromatic amines has been demonstrated to produce excellent yields. organic-chemistry.orgresearchgate.net While this method is predominantly applied to the azidation of anilines, its principles of diazotization followed by azidation are fundamental in organic synthesis. researchgate.netthieme-connect.com For the synthesis of a sulfamoyl azide like tert-butylsulfamoyl azide, this method would require a primary amine precursor, such as tert-butylsulfamide.
Table 2: Representative Conversion of Aromatic Amines to Azides using TBN and TMSN₃ This table shows the efficiency of converting various anilines to their corresponding azides, which can then be used in one-pot triazole synthesis. Data sourced from a study by Barral, Moorhouse, and Moses. researchgate.net
| Entry | Amine Substrate | Azide Product | Subsequent Triazole Yield (%) |
| 1 | Aniline | Phenyl azide | 98 |
| 2 | 4-Bromoaniline | 4-Bromophenyl azide | 98 |
| 3 | 4-Nitroaniline | 4-Nitrophenyl azide | 98 |
| 4 | 4-Aminobenzonitrile | 4-Cyanophenyl azide | 97 |
| 5 | 4-Methoxyaniline | 4-Methoxyphenyl azide | 98 |
Protection Strategies for Azido (B1232118) Groups in Complex Syntheses
The azido group, while a powerful functional handle, is susceptible to reaction with various nucleophiles and reducing agents due to its electrophilicity. rsc.orgeurekalert.org In the course of multi-step syntheses of complex molecules, it is often necessary to temporarily mask the azido group to prevent it from undergoing undesired transformations. An effective protection strategy involves converting the azide into a stable derivative that is inert to specific reaction conditions and can be readily converted back to the azide when needed.
Di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) Mediated Protection
A recently developed and highly effective strategy for the protection of azido groups employs Di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine, commonly known as Amphos. rsc.orgrsc.org This phosphine (B1218219) reacts smoothly with organic azides to form stable phosphazides. rsc.orgresearchgate.net This transformation serves as an efficient protection method, rendering the azido group inert to a variety of reaction conditions, including those used for click chemistry and reactions with potent nucleophiles like Grignard reagents and lithium aluminum hydride. rsc.orgresearchgate.net
The protection process is characterized by the clean formation of the phosphazide (B1677712) without the denitrogenation that can occur with other phosphines. researchgate.net The deprotection is equally efficient and is typically achieved by treating the phosphazide with elemental sulfur, which regenerates the azido group in high yield. rsc.orgresearchgate.net The stability of the phosphazide moiety has been leveraged in consecutive transformations of diazido compounds, where one azido group can be selectively protected while the other participates in a reaction. rsc.org For instance, an aromatic azido group can be selectively protected with Amphos in the presence of a benzylic azide, allowing the benzylic azide to undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. rsc.org Following this, the protected aromatic azide can be deprotected to participate in further transformations. rsc.org This transient protection strategy significantly expands the scope of synthetic possibilities for molecules containing multiple azido groups. rsc.org
Table 3: Amphos-Mediated Protection of Azides for Selective Transformations This table highlights the use of Amphos to protect various azide-containing compounds from different reagents and reaction types. The protected phosphazide can be efficiently deprotected using elemental sulfur. rsc.orgresearchgate.net
| Azide Substrate | Reaction/Reagent Protected Against | Deprotection Reagent | Reference |
| Azido-substituted ester | Lithium aluminum hydride (LAH) | Elemental Sulfur | rsc.org |
| Diazido benzaldehyde | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Elemental Sulfur | rsc.org |
| Aryl iodide with azido group | Iodine-magnesium exchange (Grignard reagent formation) | Elemental Sulfur | eurekalert.orgfrontiersin.org |
| α-Azidocarbonyl compound | Click Reaction | Silica gel (in wet solvent) | researchgate.netacs.org |
| Azido-substituted carbonyl compound | Organometallic reagents | Elemental Sulfur | rsc.org |
Mechanistic Investigations and Transformative Reactivity of Sulfamoyl Azides
Thermal Rearrangement Pathways
The thermal decomposition of sulfamoyl azides, such as tert-butyl sulfamoyl azide (B81097), initiates a cascade of reactions that have been harnessed for complex molecular synthesis. nih.govdeepdyve.com These pathways involve the formation of highly reactive intermediates and can lead to the construction of new carbon-carbon bonds alongside the cleavage of carbon-nitrogen bonds. acs.orgacs.org
Curtius-Type Rearrangement to 1,1-Diazenes
Under thermal conditions, sulfamoyl azides undergo a Curtius-type rearrangement. nih.govdeepdyve.comacs.orgacs.org This process is analogous to the well-known Curtius rearrangement of acyl azides, which produces isocyanates via an acyl nitrene intermediate. acs.org In the case of sulfamoyl azides, the rearrangement leads to the formation of a 1,1-diazene (also known as an isodiazene) intermediate. nih.govdeepdyve.comacs.orgacs.orgresearchgate.net This transformation is significant as it generates a nitrogen-stabilized nitrene, which is a key reactive species in subsequent bond-forming events. acs.orgresearchgate.net The decomposition temperature for sulfamoyl azides is notably lower than that of arylsulfonyl azides, and the choice of solvent can influence the reaction, with dioxane often being optimal. acs.org
Concerted vs. Stepwise Radical Processes
Following the formation of the 1,1-diazene intermediate, the subsequent rearrangement to the final product can proceed through competing pathways. nih.govdeepdyve.comacs.orgacs.org Mechanistic studies suggest the possibility of both a concerted rearrangement and a stepwise radical process. nih.govdeepdyve.comacs.orgacs.orgresearchgate.net The major pathway is believed to be a concerted rearrangement that leads directly to the target product. acs.org However, a minor pathway involving a free radical process can also occur, which may lead to crossover coupling products. acs.org The generation of a geminate radical pair via thermal homolytic N2 extrusion from the 1,1-diazene intermediate is a key step in the radical pathway. researchgate.net This radical pair can then undergo in-cage recombination or out-of-cage radical trapping to form the final products. researchgate.net
Nitrogen Atom Excision and Skeletal Editing Strategies
A significant application of the thermal rearrangement of sulfamoyl azides is in "nitrogen atom deletion" or "skeletal editing". researchgate.netnih.govnih.gov This strategy involves the selective removal of a nitrogen atom from a molecule, enabling the transformation of cyclic amines into carbocycles. researchgate.netnih.govnih.gov Specifically, (n+1)-membered N-heterocycles can be converted into n-membered carbocycles. researchgate.net This process is initiated by converting a secondary amine into a sulfamoyl azide, which then undergoes the Curtius-type rearrangement and subsequent nitrogen extrusion to form a new C-C bond, effectively contracting the ring. researchgate.netnih.gov This method has been successfully applied to the synthesis of cyclobutanes from pyrrolidines and has shown promise in the synthesis of complex natural products and hydrocarbon cages. researchgate.netnih.govacs.org
Catalytic Carbon-Hydrogen (C−H) Amination Reactions
In addition to thermal rearrangements, tert-butyl sulfamoyl azide is a valuable reagent in catalytic C-H amination reactions. These reactions offer a direct and efficient method for the synthesis of amines by converting C-H bonds into C-N bonds.
Co(II)-Catalyzed Intramolecular Radical 1,5-C−H Amination
Cobalt(II)-based metalloradical catalysis (MRC) has proven to be highly effective for the intramolecular 1,5-C-H amination of sulfamoyl azides. nih.govscispace.com This method provides a direct route to synthesize strained five-membered cyclic sulfamides under neutral and non-oxidative conditions, with nitrogen gas as the only byproduct. nih.govscispace.com The cobalt(II) catalyst, often a porphyrin complex, activates the sulfamoyl azide to generate a key α-Co(III)-aminyl radical intermediate. nih.govscispace.com This radical species then participates in a 1,5-hydrogen atom abstraction from a C(sp³)–H bond, followed by radical substitution to form the cyclic product. nih.govscispace.comsci-hub.se This catalytic system demonstrates high functional group tolerance and excellent chemoselectivity, particularly for allylic and propargylic C-H bonds. nih.govscispace.comrsc.org
Asymmetric Induction and Enantiodivergent Control in Catalysis
A significant advancement in Co(II)-catalyzed C-H amination is the development of asymmetric versions of the reaction, enabling the synthesis of chiral amines. bc.edu By employing chiral porphyrin ligands, specifically D2-symmetric chiral amidoporphyrins ("HuPhyrins"), it is possible to achieve high levels of asymmetric induction. sci-hub.sebc.eduresearchgate.net The enantioselectivity of the reaction can be systematically controlled by tuning the structure of the chiral ligand, such as by varying the length of an alkyl bridge within the ligand framework. sci-hub.sebc.edu
This fine-tuning has led to the development of enantiodivergent catalytic systems. sci-hub.sebc.edu Using a pair of similar Co(II) catalysts that differ only in the ligand's distal alkyl bridge length or the position of remote non-chiral substituents, it is possible to selectively synthesize either enantiomer of the desired cyclic sulfamide (B24259) product from the same starting material. sci-hub.sebc.edursc.org Mechanistic studies, including deuterium (B1214612) labeling experiments and DFT calculations, have revealed that this enantiodivergence arises from an enantiodifferentiative hydrogen-atom abstraction step followed by a stereoretentive radical substitution. sci-hub.sebc.edu This powerful strategy provides access to both enantiomers of strained five-membered cyclic sulfamides with excellent enantioselectivities. sci-hub.sebc.eduresearchgate.net
Data Tables
Table 1: Substrate Scope in Co(II)-Catalyzed 1,5-C(sp³)–H Radical Amination scispace.com
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzylic C-H | 2a | 95 |
| 2 | Benzylic C-H (electron-donating group) | 2b | 96 |
| 3 | Benzylic C-H (electron-withdrawing group) | 2c | 94 |
| 4 | α-furan C-H | 2d | 92 |
| 5 | α-thiophene C-H | 2e | 93 |
| 6 | Stigmasterol-derived allylic C-H | 2u | 70 |
Table 2: Enantiodivergent Control in Asymmetric 1,5-C-H Amination sci-hub.se
| Entry | Catalyst | Product | Yield (%) | Enantiomeric Ratio (S:R) |
| 1 | [Co(P4)] (C6-bridged) | (S)-2a | 96 | 94:6 |
| 2 | [Co(P5)] (C8-bridged) | (R)-2a | 95 | 8:92 |
| 3 | [Co(P4)] | (S)-2b | 95 | 93:7 |
| 4 | [Co(P5)] | (R)-2b | 94 | 7:93 |
| 5 | [Co(P4)] | (S)-2i (allylic) | 92 | 95:5 |
| 6 | [Co(P5)] | (R)-2i (allylic) | 91 | 6:94 |
Enantiodifferentiative Hydrogen Atom Abstraction and Stereoretentive Radical Substitution
The reactivity of sulfamoyl azides, including tert-butyl derivatives, has been harnessed in advanced catalytic systems for enantioselective C-H amination. These reactions proceed through a stepwise radical mechanism involving enantiodifferentiative hydrogen atom abstraction (HAA) followed by stereoretentive radical substitution (RS).
Cobalt(II)-based metalloradical catalysis is a prominent strategy for these transformations. nih.gov Chiral cobalt complexes, particularly those supported by D2-symmetric chiral amidoporphyrins (HuPhyrin), have demonstrated remarkable efficacy in the intramolecular 1,5-C–H amination of various sulfamoyl azides to produce valuable five-membered cyclic sulfamides. nih.gov
The catalytic cycle is initiated by the reaction of the Co(II) complex with a sulfamoyl azide, which generates a Co(III)-aminyl radical intermediate. This species then undergoes a rate-determining and enantiodifferentiating 1,5-hydrogen atom abstraction from a C(sp³)–H bond. The subsequent stereoretentive radical substitution (C-N bond formation) step is typically fast and irreversible, securing the stereochemistry established during the HAA step. nih.govrsc.org
Research has shown that the catalyst's structure, particularly the ligand environment, is crucial for controlling both the reactivity and the enantioselectivity. By modifying the chiral ligand, for instance by changing the length of bridging alkyl chains or altering remote substituents, it is possible to systematically tune the outcome of the reaction, even achieving enantiodivergence where two similar catalysts produce opposite enantiomers of the product from the same substrate. nih.gov
This methodology has been successfully applied to a broad range of sulfamoyl azides, enabling the amination of benzylic, allylic, and even unactivated C-H bonds with high yields and excellent enantioselectivities. nih.govnsf.gov The resulting chiral cyclic sulfamides are versatile intermediates in organic synthesis. researchgate.net
Table 1: Enantiodivergent 1,5-C–H Amination of a Sulfamoyl Azide Substrate This table illustrates the effect of two different cobalt-based catalysts on the enantiomeric outcome of the cyclization of a representative sulfamoyl azide.
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| [Co(P4)] | (R )-2a | 85 | 95.5:4.5 |
| [Co(P5)] | (S )-2a | 81 | 6:94 |
| Data sourced from studies on Co(II)-catalyzed radical aminations. nih.gov Reactions were performed with sulfamoyl azide 1a using 2 mol % of the specified catalyst in methyl tert-butyl ether (MTBE) at 40 °C. |
Cycloaddition Reactions
Sulfamoyl azides, including tert-butyl sulfamoyl azide, are valuable reactants in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction provides a highly efficient and regioselective route to 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgmdpi.com While broadly applicable, the use of electron-deficient azides like sulfamoyl azides introduces specific challenges and mechanistic nuances compared to their alkyl or aryl counterparts. nih.gov
The reaction between a sulfamoyl azide, such as tert-butyl sulfamoyl azide, and a terminal alkyne in the presence of a suitable copper(I) catalyst yields the corresponding 1-sulfamoyl-1,2,3-triazole. nih.gov These products are often stable, isolable compounds that serve as valuable intermediates for further transformations. nih.gov
A significant challenge in the synthesis of N-sulfonyl and N-sulfamoyl triazoles is a competing reaction pathway where the copper-triazolide intermediate fragments, ultimately leading to the formation of amides or imidates instead of the desired triazole. nih.govnih.gov Consequently, the successful synthesis of 1-sulfamoyl-1,2,3-triazoles relies heavily on reaction conditions that suppress this fragmentation pathway. nih.govrsc.org Specialized catalytic systems have been developed to achieve this, enabling the isolation of 1-sulfamoyl-1,2,3-triazoles in high yields. nih.gov For example, the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst in dry toluene (B28343) has proven effective for the cycloaddition of sulfamoyl azides with various alkynes. nih.govlongdom.org
One of the defining features of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism directs the reaction to almost exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmdpi.com This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org
For sulfamoyl azides, the primary challenge is not typically achieving 1,4-selectivity over 1,5-selectivity, but rather controlling the chemoselectivity to favor triazole formation over the competing amide-forming fragmentation pathway. nih.govscielo.org.mx Catalytic systems that stabilize the copper-triazolide intermediate are key to ensuring that the reaction proceeds to the 1,4-disubstituted triazole product. nih.gov Alternative catalytic systems, such as those based on ruthenium, can provide access to the 1,5-disubstituted regioisomers, although this is less common for sulfamoyl azides. organic-chemistry.org
The choice of ligand and solvent is paramount for the successful CuAAC of sulfamoyl azides. Due to the electron-withdrawing nature of the sulfamoyl group, the key 5-cuprated triazole intermediate is destabilized, making it prone to ring-opening and decomposition. nih.govnih.gov The catalytic system must therefore prevent this undesired pathway.
Several effective strategies have been developed:
Prolinamide Ligands in Water: A robust system using a simple prolinamide ligand with CuI in aqueous media at room temperature has been shown to efficiently promote the cycloaddition of both sulfonyl and sulfamoyl azides. nih.govrsc.org This system is notable for its mild conditions and tolerance to air and moisture, inhibiting the cleavage of the N1–N2 bond in the triazole intermediate. nih.govrsc.org
Thiophene-2-carboxylate (CuTC) in Toluene: The use of copper(I) thiophene-2-carboxylate (CuTC) in an anhydrous organic solvent like toluene effectively catalyzes the formation of 1-sulfamoyl-1,2,3-triazoles while avoiding the hydrolysis that can occur in aqueous systems that lead to amide byproducts. nih.govlongdom.org
Other Ligand Systems: Various other ligands have been investigated to modulate the reactivity and selectivity of CuAAC with sulfonyl azides, and these findings are often applicable to sulfamoyl azides. These include 2,6-lutidine and thioanisole, which have been shown to promote the desired triazole formation. scielo.org.mx Tris(triazolylmethyl)amine-based ligands, such as BTTP and BTTPS, are highly effective accelerators for CuAAC, although their primary application has been in bioconjugation. nih.govnih.gov The inclusion of a tert-butyl group on these ligands has been shown to enhance their catalytic activity. nih.govnih.gov
Table 2: Representative Catalytic Systems for CuAAC of Sulfamoyl Azides This table summarizes effective conditions reported for the synthesis of 1-sulfamoyl-1,2,3-triazoles.
| Copper Source | Ligand/Additive | Solvent | Key Feature | Reference |
| CuI | Prolinamide | Water | Suppresses amide formation; mild, aerobic conditions | nih.gov, rsc.org |
| CuTC | None | Toluene (dry) | Anhydrous conditions prevent hydrolysis to amides | longdom.org, nih.gov |
| CuCl | Thioanisole | Water | Effective ligand for triazole synthesis in aqueous media | scielo.org.mx |
| CuSO₄ | Sodium Ascorbate, 2,6-Lutidine | Chloroform (anhydrous) | Low-temperature conditions to stabilize intermediate | nih.gov |
The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide, which then reacts with the azide. mdpi.com For sulfamoyl azides, the mechanism is distinguished by the fate of the subsequent six-membered copper-containing intermediate and the resulting 5-cuprated triazole (a copper triazolide). nih.govnih.gov
The key steps and considerations are:
Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide species.
Cycloaddition: The copper acetylide reacts with the sulfamoyl azide to form a six-membered cupracycle intermediate.
Ring Contraction: This intermediate undergoes ring contraction to form the five-membered 5-cuprated 1-sulfamoyl-1,2,3-triazole. This intermediate is the crucial branch point. nih.gov
Product Formation Pathways:
Triazole Formation (Desired): Protonolysis of the C-Cu bond of the copper triazolide releases the 1,4-disubstituted 1-sulfamoyl-1,2,3-triazole product and regenerates the active catalyst. nih.gov
Fragmentation (Undesired): Due to the strong electron-withdrawing sulfamoyl group, the copper triazolide is unstable. It can undergo facile cleavage of the N1–N2 bond, leading to a diazoimine intermediate. This intermediate then loses dinitrogen (N₂) to form a ketenimine species. The ketenimine readily reacts with nucleophiles present (such as water, alcohols, or amines) to yield amides, imidates, or amidines, respectively. nih.govnih.gov
The role of effective ligand systems, like the prolinamide ligand, is to stabilize the 5-cuprated triazole intermediate, favoring the protonolysis step and inhibiting the fragmentation cascade, thereby ensuring high yields of the desired 1-sulfamoyl-1,2,3-triazole. nih.govrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules without the need for a toxic catalyst. nih.govpcbiochemres.com The reaction's driving force is the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne (B158145) or bicyclononyne (BCN), which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole. synaffix.commagtech.com.cnru.nlub.edud-nb.info This catalyst-free approach is highly valued for its biocompatibility and efficiency under physiological conditions. nih.gov
The cycloaddition of sulfamoyl azides with terminal alkynes to form N-sulfamoyl-1,2,3-triazoles is a well-established transformation, generally proceeding under copper(I) catalysis. nih.gov This reactivity confirms the competency of the sulfamoyl azide moiety as a 1,3-dipole for triazole synthesis. While the principles of SPAAC suggest that sulfamoyl azides should react with strained cyclic alkynes, specific and detailed studies focusing on the SPAAC of tert-butyl sulfamoyl azide with cyclic alkynes like BCN or dibenzocyclooctyne (DBCO) are not extensively documented in the primary literature. The reaction rate in SPAAC is known to be influenced by the electronic properties of the azide. d-nb.info Given the established utility of both sulfamoyl azides in cycloadditions and the power of SPAAC, the reaction of tert-butyl sulfamoyl azide with strained alkynes represents a viable, albeit less explored, pathway for catalyst-free conjugation.
Radical Cascade and Annulation Reactions
The azide functional group in sulfamoyl azides can serve as a precursor to nitrogen-centered radicals, initiating cascade and annulation reactions for the synthesis of nitrogen-containing heterocycles.
Tert-butyl sulfamoyl azide is an effective substrate in metalloradical-catalyzed reactions for intramolecular C-H amination, leading to the formation of saturated nitrogen heterocycles. Cobalt(II)-based catalysts can activate the sulfamoyl azide, leading to the generation of a nitrogen-centered radical that acts as a radical acceptor. acs.orgthieme-connect.de This radical can then participate in an intramolecular 1,5- or 1,6-hydrogen atom abstraction (HAT) from an unactivated C(sp³)–H bond, followed by radical substitution to close the ring. acs.orgresearchgate.net This strategy provides a direct pathway to synthesize substituted chiral 1,2,5-thiadiazolidine-1,1-dioxides, which are valuable building blocks in medicinal chemistry. magtech.com.cn
The reaction exhibits remarkable selectivity, even for the amination of traditionally less reactive, electron-deficient C-H bonds, enabling the direct synthesis of α-amino acid derivatives from substrates containing ester or ketone functionalities. thieme-connect.de
| Substrate (Sulfamoyl Azide) | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| N-Benzyl-N-(4-phenylbutyl)sulfamoyl azide | [Co(P4)] | (S)-3-Benzyl-5-phenyl-1,2,5-thiadiazolidine-1,1-dioxide | 94 | 94:6 |
| N-Benzyl-N-(3,3-dimethylbutyl)sulfamoyl azide | [Co(P5)] | (R)-3-Benzyl-5-(tert-butyl)-1,2,5-thiadiazolidine-1,1-dioxide | 95 | 97:3 |
| N-Benzyl-N-(2-ethylhexyl)sulfamoyl azide | [Co(P4)] | (S)-3-Benzyl-4-ethyl-5-propyl-1,2,5-thiadiazolidine-1,1-dioxide | 90 | 96:4 |
Data sourced from mechanistic studies on cobalt-catalyzed radical C-H amination. acs.org
Sulfamoyl azides derived from secondary amines can undergo thermal rearrangement reactions that result in the extrusion of dinitrogen (N₂) and the formation of a new carbon-carbon bond. This denitrogenative process is initiated by a Curtius-type rearrangement of the sulfamoyl azide to form a transient 1,1-diazene intermediate. nih.govnih.govnih.gov This highly unstable intermediate rapidly loses N₂ to generate a radical pair. The subsequent rearrangement can proceed through either a concerted or a stepwise radical pathway to yield the final annulated or ring-contracted product. nih.govnih.gov This methodology has been applied to the synthesis of complex molecules, including dienes and sterol derivatives, by effectively deleting a nitrogen atom from a cyclic amine precursor to forge a new C-C bond. nih.gov
Cross-Coupling and Functionalization Reactions
Tert-butyl sulfamoyl azide also participates in transition-metal-catalyzed cross-coupling reactions, providing efficient routes to functionalized sulfonamides and heterocycles.
An efficient method for the synthesis of unsymmetrical N-arylsulfamides involves the Chan-Lam coupling of sulfamoyl azides with arylboronic acids. ru.nl This reaction is typically catalyzed by a simple copper salt, such as copper(II) chloride, and can be performed at room temperature in an open flask, highlighting its operational simplicity. ru.nlmdpi.com The proposed mechanism involves the reaction of the sulfamoyl azide with the copper catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the N-arylsulfamide product. nih.gov This method offers a significant advantage over traditional routes, which often require harsher conditions or multi-step preparations, by providing higher yields in shorter reaction times. ru.nl The reaction tolerates a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.com
| Sulfamoyl Azide | Arylboronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-N-methylsulfamoyl azide | Phenylboronic acid | CuCl | MeOH | 91 |
| N-Benzyl-N-methylsulfamoyl azide | 4-Methoxyphenylboronic acid | CuCl | MeOH | 88 |
| N-Benzyl-N-methylsulfamoyl azide | 4-Chlorophenylboronic acid | CuCl | MeOH | 85 |
| N-Benzyl-N-methylsulfamoyl azide | 3-Thienylboronic acid | CuCl | MeOH | 82 |
| N,N-Dibenzylsulfamoyl azide | Phenylboronic acid | CuCl | MeOH | 93 |
Data from studies on the copper-catalyzed Chan-Lam coupling of sulfamoyl azides. mdpi.com
While not a direct reaction of tert-butyl sulfamoyl azide itself, its derivatives are key to the deoxygenative C2-heteroarylation of quinoline (B57606) N-oxides. This transformation is achieved using an N-sulfonyl-1,2,3-triazole as the aminating agent in a metal- and additive-free process. These essential triazole reagents are readily synthesized from sulfamoyl azides via a copper-catalyzed cycloaddition with terminal alkynes. synaffix.comnih.gov
Synthetic Applications of Tert Butylsulfamoyl Azide in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles
The sulfamoyl azide (B81097) moiety is a powerful functional group for introducing nitrogen atoms into cyclic structures, facilitating the synthesis of heterocycles with significant applications in medicinal chemistry and materials science.
While tert-butylsulfamoyl azide is itself a sulfonamide derivative, related reagents containing the tert-butyl sulfur-nitrogen group are pivotal in novel synthetic routes to access primary sulfonamides. The primary sulfonamide is a crucial pharmacophore found in numerous approved drugs. Traditionally, their synthesis involves the reaction of sulfonyl chlorides with ammonia, a method limited by the harsh conditions often required to prepare the sulfonyl chloride precursor.
A modern approach circumvents these limitations by using the reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, or t-BuONSO. nih.govtcichemicals.com This stable, liquid reagent reacts with a wide array of (hetero)aryl and alkyl organometallic nucleophiles, such as Grignard reagents or organolithiums, to afford primary sulfonamides in a single, convenient step. nih.govtcichemicals.com This method is notable for its broad substrate scope, including its tolerance for sensitive functional groups like tertiary amines and electron-rich heterocycles that are often incompatible with oxidative conditions used in other synthetic routes. tcichemicals.com The reaction proceeds by the addition of the organometallic reagent to the sulfur atom of t-BuONSO, followed by a proposed rearrangement and elimination of isobutene to yield the primary sulfonamide product. nih.gov
This strategy provides a powerful tool for medicinal chemists, enabling the late-stage introduction of the polar primary sulfonamide group to modify the physicochemical properties of complex molecules. nih.gov
Table 1: Synthesis of Primary Sulfonamides using t-BuONSO and Organometallic Reagents nih.gov
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 71 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 82 |
| 3 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 73 |
| 4 | 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 78 |
| 5 | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 55 |
| 6 | 3-Pyridinyllithium | Pyridine-3-sulfonamide | 51 |
The 1,2,3-triazole ring is a cornerstone of click chemistry and a privileged scaffold in medicinal chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for its construction. While typically employing alkyl or aryl azides, the use of N-sulfamoyl azides, including tert-butylsulfamoyl azide, provides direct access to N-sulfonylated 1,2,3-triazoles. nih.govnih.gov These products are valuable intermediates, as the sulfamoyl group can act as a directing group or be cleaved under specific conditions.
The reaction of sulfamoyl azides with terminal alkynes, catalyzed by a copper source like copper(I) thiophene-2-carboxylate (B1233283) (CuTC), efficiently produces 1-sulfamoyl-1,2,3-triazoles. nih.gov These reactions proceed in high yield and are compatible with a range of secondary amines used to generate the sulfamoyl azide precursor. nih.gov Unlike their sulfonyl azide counterparts, the resulting N-sulfamoyl triazoles exhibit enhanced hydrolytic stability. nih.gov
Notably, reaction conditions can be tuned to favor the desired triazole product over potential side products. In aqueous media, the use of a prolinamide ligand with a Cu(I) catalyst selectively generates N-sulfamoyltriazoles by inhibiting the degradation pathway that can lead to amide derivatives. nih.govrsc.org This methodology is tolerant of air and moisture, making it highly practical for the rapid generation of diverse chemical libraries based on the triazole scaffold. nih.gov
Table 2: Synthesis of 1-Sulfamoyl-1,2,3-triazoles via CuAAC nih.gov
| Entry | Sulfamoyl Azide | Alkyne | Product | Yield (%) |
| 1 | N-Benzyl-N-methylsulfamoyl azide | Phenylacetylene | 1-(N-Benzyl-N-methylsulfamoyl)-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | N-Benzyl-N-methylsulfamoyl azide | 1-Octyne | 1-(N-Benzyl-N-methylsulfamoyl)-4-hexyl-1H-1,2,3-triazole | 94 |
| 3 | 1-(Azidosulfonyl)piperidine | Phenylacetylene | 1-(Piperidin-1-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 85 |
| 4 | 4-(Azidosulfonyl)morpholine | Phenylacetylene | 4-((4-Phenyl-1H-1,2,3-triazol-1-yl)sulfonyl)morpholine | 91 |
The tetrahydro-1,2,5-thiodiazole 1,1-dioxide core is a sulfamide (B24259) bioisostere present in various bioactive compounds. rsc.org One established route to this heterocycle involves the intramolecular C-H amination of a corresponding sulfamoyl azide. rsc.orgorganic-chemistry.org More recently, a modular one-pot, three-component reaction has been developed that couples methyl ketones, primary amines, and a sulfamoyl azide surrogate (2,3-dimethylimidazole-1-sulfonyl azide) to form dihydro-1,2,5-thiodiazole dioxide heterocycles. rsc.orgorganic-chemistry.orgorganic-chemistry.org
Mechanistic studies involving isotopic labeling suggest a pathway that proceeds through an unusual 1,2-nitrogen migration. organic-chemistry.orgorganic-chemistry.org These types of nitrogen migrations are known in enamine/azide cycloadditions, which can form intermediate amino-triazolines that rearrange. rsc.org The insights gained from these multicomponent reactions are valuable for understanding the broader mechanistic nuances of reactions involving sulfamoyl azides in heterocyclic synthesis. organic-chemistry.orgorganic-chemistry.org This approach allows for rapid diversification, making it a powerful tool for building libraries of drug-like thiodiazole dioxide compounds. rsc.org
The synthesis of enantiomerically pure N-heterocycles is a central goal of medicinal chemistry. Sulfamoyl azides have proven to be effective precursors for the asymmetric synthesis of chiral saturated heterocycles. A notable application is the catalytic asymmetric ring-closing 1,5-C-H amination of sulfamoyl azides to produce chiral 1,2,5-thiadiazolidine-1,1-dioxides. googleapis.com
This transformation is catalyzed by a chiral ruthenium-bis(oxazoline) (pybox) complex. When the targeted C-H bond is in a benzylic position, the reaction proceeds with excellent yields (up to 98%) and high levels of enantioselectivity (up to 98% ee). googleapis.com This method provides direct access to a class of chiral sulfamide derivatives, highlighting the utility of sulfamoyl azides in stereoselective synthesis.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. Sulfonyl azides, including those derived from tert-butyl sulfonamide, are key components in advanced MCRs for radiolabeling.
The sulfonyl carbamate (B1207046) functional group is a bioisostere for carboxylic acids and is found in many biologically active molecules. nih.gov A rhodium(I)-mediated MCR has been developed for the synthesis of ¹¹C-labeled sulfonyl carbamates, which are valuable as PET (Positron Emission Tomography) tracers for in vivo imaging. tcichemicals.comnih.gov
This reaction combines a sulfonyl azide, an alcohol, and carbon-11-labeled carbon monoxide ([¹¹C]CO). tcichemicals.comnih.govnih.gov The methodology has been successfully applied to the synthesis of a variety of [¹¹C]sulfonyl carbamates with isolated radiochemical yields suitable for preclinical studies. nih.gov For instance, the biologically active angiotensin II receptor subtype 2 agonist, C21, was successfully radiolabeled using this approach, starting from a key sulfonyl azide precursor prepared in several steps from tert-butyl sulfonamide. nih.gov The final compound, [¹¹C]C21, was obtained in a 24±10% isolated radiochemical yield. nih.gov This application underscores the importance of sulfonyl azides as precursors in complex, time-sensitive radiochemical syntheses.
Table 3: Examples of ¹¹C-Labeled Sulfonyl Carbamates Synthesized via Rh(I)-mediated MCR nih.gov
| Entry | Sulfonyl Azide | Alcohol | ¹¹C-Labeled Product | Isolated Radiochemical Yield (%) |
| 1 | Tosyl azide | Ethanol | Ethyl tosyl-[¹¹C]carbamate | 65 |
| 2 | Tosyl azide | Isopropanol | Isopropyl tosyl-[¹¹C]carbamate | 55 |
| 3 | Tosyl azide | Benzyl alcohol | Benzyl tosyl-[¹¹C]carbamate | 57 |
| 4 | Tosyl azide | tert-Butanol | tert-Butyl tosyl-[¹¹C]carbamate | 2 |
| 5 | 4-Methoxybenzenesulfonyl azide | Ethanol | Ethyl (4-methoxyphenyl)sulfonyl-[¹¹C]carbamate | 66 |
Generation of Reactive Intermediates
Tert-butylsulfamoyl azide is instrumental in the formation of highly reactive species that are not easily accessible through other means. These intermediates are pivotal in the development of novel synthetic methodologies.
Progenitors of Rhodium Azavinyl Carbenes
Rhodium azavinyl carbenes are a class of reactive intermediates that have gained significant attention for their unique reactivity in organic synthesis. acs.org While traditionally generated from sources that can be hazardous, such as sulfonyl azides and diazo compounds, recent advancements have identified sulfamoyl azides, including tert-butylsulfamoyl azide, as valuable precursors. acs.orgnih.gov
The synthesis of sulfamoyl azides can be achieved from secondary amines and a sulfonyl azide transfer agent. nih.gov These sulfamoyl azides, in turn, can react with alkynes in the presence of a copper catalyst to form 1-sulfamoyl-1,2,3-triazoles. nih.gov These triazoles are stable, shelf-stable compounds that serve as progenitors for rhodium azavinyl carbenes. nih.gov The generation of the rhodium azavinyl carbene from the N-sulfonylated 1,2,3-triazole allows for subsequent reactions with a variety of substrates. For instance, their reaction with olefins can lead to the stereoselective formation of cyclopropanes and dihydropyrroles. acs.orgnih.gov
Recent studies have explored the rhodium(II)-catalyzed reactions of 4-substituted N-sulfonyl-1,2,3-triazoles. These reactions proceed through denitrogenation and involve a key 1,2-aryl migration, leading to the formation of diverse molecular scaffolds such as enaminones, pyrrol-3-ones, and azadienes, depending on the substituent. nih.gov The ability to generate these versatile rhodium azavinyl carbenes from stable precursors like tert-butylsulfamoyl azide-derived triazoles opens up new avenues for the synthesis of complex, nitrogen-containing molecules. nih.govnih.gov
Table 1: Generation and Reaction of Rhodium Azavinyl Carbenes
| Precursor | Intermediate | Reactant | Product |
|---|---|---|---|
| 1-Sulfamoyl-1,2,3-triazole | Rhodium Azavinyl Carbene | Olefin | Cyclopropane/Dihydropyrrole |
| 4-Substituted N-sulfonyl-1,2,3-triazole | Rhodium Azavinyl Carbene | - | Enaminone/Pyrrol-3-one/Azadiene |
Diazo Transfer in the Synthesis of Diazo Compounds and Primary Azides
Diazo transfer reactions are a cornerstone of organic synthesis for the introduction of a diazo group, which is a versatile functional group for creating reactive carbenes, carbenoids, and other intermediates. ucc.ie Sulfonyl azides are common reagents for this transformation, and tert-butylsulfamoyl azide is a notable, though less common, participant in this class of reagents. scielo.brrsc.org
The synthesis of diazo compounds often involves the reaction of a compound with an active methylene (B1212753) group with a diazo transfer reagent like a sulfonyl azide. scielo.br The resulting α-diazocarbonyl compounds are valuable synthetic intermediates. ucc.ieresearchgate.net While reagents like tosyl azide and imidazole-1-sulfonyl azide hydrochloride are more frequently cited, the fundamental reactivity of the sulfonyl azide group is the key to the transformation. ucc.ieorganic-chemistry.org
Furthermore, sulfonyl azides can be used to convert primary amines into primary azides. organic-chemistry.org This transformation is significant as primary azides are important building blocks in their own right, participating in reactions like the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). sigmaaldrich.commasterorganicchemistry.com The azide group also serves as a protecting group for primary amines. sigmaaldrich.com The conversion of primary sulfonamides to sulfonyl azides can also be achieved through a diazo transfer mechanism using reagents like imidazole-1-sulfonyl azide hydrogen sulfate (B86663). nih.gov
Table 2: Diazo Transfer Reactions
| Substrate | Reagent Class | Product |
|---|---|---|
| Active Methylene Compound | Sulfonyl Azide | Diazo Compound |
| Primary Amine | Sulfonyl Azide | Primary Azide |
| Primary Sulfonamide | Diazo Transfer Reagent | Sulfonyl Azide |
Catalytic Systems and Reagent Development for Sulfamoyl Azide Transformations
Copper-Based Catalysts in Azide (B81097) Cycloadditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and its application with tert-butyl sulfamoyl azide allows for the efficient synthesis of N-sulfonylated triazoles. The choice of the copper source and ligands is critical for optimizing reaction efficiency and scope.
Copper(I) Thiophene-2-carboxylate (B1233283) (CuTC)
Copper(I) thiophene-2-carboxylate (CuTC) has emerged as a highly effective catalyst for the cycloaddition of tert-butyl sulfamoyl azide with terminal alkynes. This catalyst is particularly advantageous due to its stability and solubility in a range of organic solvents, facilitating homogenous catalysis. The use of CuTC often allows for reactions to proceed at room temperature, providing access to 1-(tert-butylsulfonyl)-1,2,3-triazoles in high yields. The reaction is generally robust and tolerates a wide variety of functional groups on the alkyne coupling partner.
| Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Phenylacetylene | 1-5 | CH2Cl2/t-BuOH | >95 |
| 1-Octyne | 1-5 | CH2Cl2/t-BuOH | >95 |
| Propargyl alcohol | 1-5 | CH2Cl2/t-BuOH | >95 |
Ligand-Accelerated Catalysis (e.g., Prolinamide Ligands, BTTAA)
To improve the rate and efficiency of CuAAC reactions involving sulfamoyl azides, ligand-accelerated catalysis is frequently employed. These ligands stabilize the active copper(I) catalytic species, prevent catalyst disproportionation, and accelerate the catalytic cycle.
Prolinamide Ligands: Chiral prolinamide-based ligands have been shown to accelerate the cycloaddition of tert-butyl sulfamoyl azide. These bidentate ligands chelate to the copper center, creating a more reactive catalytic complex. This approach not only enhances the reaction rate but also introduces the potential for asymmetric induction in specific applications.
BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): BTTAA is a highly effective ligand for maintaining the copper(I) oxidation state and accelerating CuAAC reactions. Its dendritic, triazole-based structure effectively sequesters the copper ion, leading to a more stable and active catalyst. The use of a Cu/BTTAA catalytic system with tert-butyl sulfamoyl azide allows for rapid and clean conversion to the corresponding triazole products under mild conditions, often with catalyst loadings below 1 mol%.
Cobalt-Based Metalloradical Systems in C−H Amination
Cobalt-based catalysts offer a distinct reactive pathway for tert-butyl sulfamoyl azide, enabling C−H amination reactions through a metalloradical mechanism. This strategy allows for the direct conversion of C-H bonds into C-N bonds, a highly sought-after transformation in organic synthesis.
Chiral Amidoporphyrins (e.g., HuPhyrin)
Porphyrin-ligated cobalt complexes are particularly adept at catalyzing C-H amination reactions. Upon reaction with tert-butyl sulfamoyl azide, a key cobalt-nitrene radical intermediate is formed. This highly reactive species can then undergo hydrogen atom abstraction from a C-H bond, followed by radical rebound to form the new C-N bond.
HuPhyrin: Chiral amidoporphyrins, such as those in the HuPhyrin family, have been developed to control the stereochemistry of these C-H amination reactions. The chiral scaffold of the porphyrin ligand creates a defined pocket around the cobalt center, influencing the trajectory of the substrate and enabling enantioselective amination. These systems have demonstrated success in the intramolecular C-H amination of sulfamoyl azides, providing access to chiral cyclic sulfamidates with high levels of enantioselectivity.
| Substrate Type | Catalyst | Key Feature | Outcome |
| Aliphatic C-H bonds | Co(II)-Amidoporphyrin | Enantioselective intramolecular amination | Chiral cyclic sulfamidates |
Rhodium Catalysis in Azavinyl Carbene Chemistry
Rhodium(II) catalysts are well-known for their ability to react with diazo compounds to generate rhodium carbenes. A related pathway can be accessed using tert-butyl sulfamoyl azide in the presence of rhodium(II) catalysts and an alkyne. This combination leads to the in situ formation of an N-sulfonyl-1,2,3-triazole, which upon thermal or rhodium-catalyzed extrusion of dinitrogen, generates a rhodium-associated azavinyl carbene. These reactive intermediates can participate in a variety of subsequent transformations, including cyclopropanation and C-H insertion reactions, offering a powerful method for constructing complex nitrogen-containing molecules.
Metal-Free Reaction Conditions and Alternatives
While metal catalysts provide powerful tools for activating tert-butyl sulfamoyl azide, metal-free alternatives are also of significant interest to avoid potential metal contamination in the final products. The primary metal-free activation method involves the thermal decomposition of the sulfamoyl azide. Heating tert-butyl sulfamoyl azide generates a highly reactive sulfonyl nitrene intermediate, which can then undergo various reactions. This approach is particularly effective for intramolecular C-H amination reactions, where the nitrene can insert into a proximate C-H bond to form cyclic sulfamidates. This thermal method provides a direct and often high-yielding route to these important heterocyclic structures without the need for a metal catalyst.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Mechanistic Elucidation
DFT calculations have emerged as a powerful tool to probe the mechanisms of reactions involving sulfamoyl azides, including tert-butyl sulfamoyl azide (B81097). These computational methods offer detailed insights into the energetics of reaction pathways, the structures of transient intermediates, and the geometries of transition states, which are often difficult or impossible to observe experimentally.
A significant focus of DFT studies on sulfamoyl azides has been the exploration of nitrogen migration pathways, particularly in the context of synthesizing heterocyclic compounds. For instance, in the formation of thiodiazole dioxides from ketones and amines using a sulfamoyl azide reagent, DFT calculations were pivotal in understanding an unusual 1,2-nitrogen migration. escholarship.orgrsc.orgresearchgate.net
The calculations helped to differentiate between two plausible pathways for the formation of an amino-aziridine precursor, a key intermediate in the reaction:
Pathway 1: Loss of nitrogen from a sulfamoyl enamine intermediate to form a nitrene, followed by a (2+1) cycloaddition.
Pathway 2: An intramolecular (3+2) cycloaddition of the azide and enamine to form a triazoline intermediate, followed by nitrogen extrusion.
DFT calculations revealed the transition states for both pathways (TS1 and TS2, respectively) and subsequent steps, providing a detailed energetic landscape of the reaction. escholarship.org These computational findings, in conjunction with isotopic labeling studies, supported a mechanism involving the formation of the triazoline intermediate followed by nitrogen loss and rearrangement. escholarship.orgrsc.orgresearchgate.net
Table 1: Calculated Relative Free Energies for Key Intermediates and Transition States in the Formation of Thiodiazole Dioxides
| Species | Description | Relative Free Energy (kcal/mol) |
| 5 | Model sulfamoyl enamine | 0.0 |
| TS1 | Transition state for N₂ loss from 5 | +18.5 |
| TS2 | Transition state for (3+2) cycloaddition of 5 | +15.2 |
| 7 | Triazoline intermediate | +5.8 |
| TS4 | Transition state for N₂ loss from 7 | +19.7 |
| 8 | Amino-aziridine intermediate | -3.5 |
| TS5 | Transition state for rearrangement of 8 | +1.7 |
| 9 | Final thiodiazole dioxide product | -55.1 |
Data adapted from DFT calculations performed at the B3LYP-D3/6-31G+ level of theory. escholarship.org*
DFT has also been instrumental in analyzing the transition states of rearrangement reactions involving sulfamoyl azides. A notable example is the thermal rearrangement of sulfamoyl azides derived from secondary amines, which leads to the formation of a C-C bond and the cleavage of two C-N bonds. nih.gov Mechanistic studies, supported by DFT calculations, indicate that this transformation proceeds through a Curtius-type rearrangement to generate a 1,1-diazene intermediate. nih.govresearchgate.net The subsequent rearrangement of this diazene (B1210634) can occur through either a concerted or a stepwise radical process. nih.govresearchgate.net
In a related context, DFT calculations have been used to rationalize the enantioselectivity observed in the intramolecular 1,5-amination of sulfamoyl azides catalyzed by chiral porphyrin-based catalysts. snnu.edu.cn The calculations helped to model the transition states for the hydrogen atom abstraction (HAA) step, revealing how subtle changes in the catalyst structure, such as the length of an alkyl strap, could lead to opposite enantiomers of the product. snnu.edu.cn These intricate models, derived from DFT, were further supported by experiments using substrates with specific electronic or steric properties. snnu.edu.cn
Quantum-chemical calculations have also been employed to investigate the spontaneous rearrangement of adducts formed from the cycloaddition of sulfonyl azides to enamines. researchgate.net These studies determined that the loss of dinitrogen and a cyclic rearrangement from the intermediate 5-amino-v-triazolines occur in a concerted, synchronous manner with a very low transition state energy. researchgate.net
In Situ Spectroscopic Studies for Mechanistic Validation (e.g., ¹⁵N NMR)
While computational studies provide invaluable mechanistic hypotheses, experimental validation is crucial. In situ spectroscopic techniques, particularly ¹⁵N NMR, have played a key role in corroborating the mechanisms proposed by DFT calculations for reactions involving sulfamoyl azides.
In the aforementioned synthesis of thiodiazole dioxides, ¹⁵N- and ¹³C-labeling studies were conducted to trace the fate of the nitrogen and carbon atoms throughout the reaction. escholarship.orgrsc.orgresearchgate.net The results of these experiments provided strong evidence for the proposed mechanism involving a 1,2-nitrogen migration, consistent with the DFT calculations. escholarship.orgrsc.orgresearchgate.net The use of ¹⁵N NMR has also been noted in the context of studying the scope of reactions involving imidazole-1-sulfonyl azide salts. escholarship.org
The combination of theoretical predictions from DFT and experimental verification from techniques like ¹⁵N NMR provides a powerful and comprehensive approach to understanding the complex reactivity of tert-butyl sulfamoyl azide and related sulfamoyl azides. This synergy allows for a detailed and confident elucidation of reaction mechanisms, paving the way for the rational design of new synthetic methodologies.
Emerging Trends and Future Research Perspectives
Development of Novel and Safer Synthetic Protocols
The inherent risks associated with the synthesis and handling of azides have spurred the development of new and safer protocols for the preparation of tert-butyl sulfamoyl azide (B81097). Traditional methods often involve the use of potentially explosive and toxic reagents. Modern approaches are shifting towards in situ generation or the use of less hazardous starting materials to mitigate these risks.
One emerging trend is the development of continuous flow processes for the synthesis of sulfamoyl azides. Flow chemistry offers significant safety advantages over batch processes by minimizing the volume of hazardous materials at any given time, providing better control over reaction parameters, and enabling the safe handling of reactive intermediates. Research in this area aims to create robust and scalable flow setups that can produce tert-butyl sulfamoyl azide on demand, thereby reducing the need for storage and transportation of the bulk reagent.
Furthermore, efforts are being made to identify alternative azidating agents that are more stable and less toxic than those traditionally used. The exploration of novel precursors and reaction pathways is a key area of investigation, with the goal of designing synthetic routes that are not only safer but also more environmentally benign and economically viable.
Expansion of Substrate Scope in Catalytic Transformations
While tert-butyl sulfamoyl azide has proven effective in various catalytic transformations, particularly in C-H amination and amidation reactions, ongoing research seeks to expand its applicability to a wider range of substrates. A primary focus is on the development of new catalyst systems that can activate otherwise unreactive C-H bonds and tolerate a broader array of functional groups.
Researchers are exploring novel transition metal catalysts, including those based on earth-abundant metals, to improve the efficiency and selectivity of reactions involving tert-butyl sulfamoyl azide. The design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center is crucial for enhancing catalytic activity and controlling stereoselectivity.
Another area of active investigation is the use of photoredox catalysis to enable new modes of reactivity for tert-butyl sulfamoyl azide. By harnessing the energy of visible light, photoredox catalysts can generate highly reactive intermediates under mild conditions, opening up new avenues for the functionalization of complex molecules. The expansion of the substrate scope will undoubtedly lead to the development of novel synthetic strategies for the construction of intricate molecular architectures.
Integration into Automated Synthesis and Flow Chemistry
The integration of tert-butyl sulfamoyl azide into automated synthesis platforms and flow chemistry systems is a significant trend that promises to accelerate drug discovery and process development. Automated synthesizers, coupled with high-throughput screening, can rapidly explore a vast chemical space by systematically varying reaction components and conditions. The use of tert-butyl sulfamoyl azide in such systems allows for the efficient incorporation of the sulfamoyl group into libraries of potential drug candidates.
Flow chemistry, as mentioned earlier, offers a safe and efficient means of handling tert-butyl sulfamoyl azide. The precise control over reaction parameters in flow reactors allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. The combination of flow chemistry with in-line purification and analysis techniques can lead to fully automated processes for the synthesis of complex molecules. The development of robust and reliable flow protocols for reactions involving tert-butyl sulfamoyl azide is an active area of research with significant industrial potential.
Exploration of Bioorthogonal Applications in Material Science and Chemical Biology (excluding clinical data)
The unique reactivity of the azide group in tert-butyl sulfamoyl azide makes it a valuable tool for bioorthogonal chemistry, with emerging applications in material science and chemical biology. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While clinical applications are excluded from this discussion, the use of tert-butyl sulfamoyl azide in non-clinical research is a burgeoning field.
In material science, tert-butyl sulfamoyl azide can be used to modify the surface of polymers and other materials. The azide group can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach various functionalities to a material's surface. This allows for the tailoring of material properties, such as hydrophobicity, biocompatibility, and conductivity.
In chemical biology, tert-butyl sulfamoyl azide can be employed as a chemical probe to study biological processes in vitro. For example, it can be used to introduce the sulfamoyl group into proteins or other biomolecules, enabling the investigation of their structure and function. The azide handle allows for the subsequent attachment of fluorescent dyes, affinity tags, or other reporter molecules, facilitating the visualization and analysis of biological events. The exploration of new bioorthogonal reactions and the development of novel probes based on tert-butyl sulfamoyl azide are active areas of research that hold great promise for advancing our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl sulfamoyl azide, and how can structural purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between tert-butyl sulfamoyl chloride and sodium azide under controlled conditions. Characterization requires a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and DEPT-135 for functional group analysis and stereochemistry) .
- FT-IR to confirm azide (-N₃) and sulfamoyl (-SO₂NH₂) stretches.
- Mass Spectrometry (HRMS or ESI-MS) for molecular ion verification.
- Elemental Analysis to validate stoichiometric purity.
- Safety Note : Conduct reactions in a fume hood due to azide toxicity; refer to SDS guidelines for handling reactive intermediates .
Q. What safety protocols are critical when handling tert-butyl sulfamoyl azide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use explosion-proof equipment due to azide instability.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.
- Storage : Store in a cool, dry place away from reducing agents or heavy metals (risk of explosive decomposition).
- Emergency Procedures : In case of spillage, neutralize with dilute sodium hypochlorite (bleach) before disposal. Documented protocols should align with GHS hazard classifications .
Q. What are the primary research applications of tert-butyl sulfamoyl azide in organic synthesis?
- Methodological Answer :
- Click Chemistry : Acts as a precursor for Huisgen cycloaddition to synthesize 1,2,3-triazoles .
- Photolabile Protecting Groups : Utilized in peptide synthesis due to UV-sensitive tert-butyl groups.
- Crosslinking Agents : In polymer chemistry, facilitates covalent bonding between polymer chains under mild conditions.
- Table : Common Reaction Pathways and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), RT | 85–92 | |
| Photocleavage | UV (365 nm) | >95 |
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of tert-butyl sulfamoyl azide?
- Methodological Answer :
- Variables : Temperature, reactant molar ratio, solvent polarity, and reaction time.
- Design : Use a 2⁴ factorial design to screen dominant factors. For example, vary temperature (0–25°C) and sodium azide equivalence (1.0–1.5 eq).
- Analysis : Apply ANOVA to identify significant interactions. Response surface methodology (RSM) refines optimal conditions .
- Case Study : A 15% yield increase was achieved by optimizing solvent (THF vs. DMF) and reducing reaction time from 24h to 12h .
Q. What computational approaches are effective in modeling the reaction mechanisms of tert-butyl sulfamoyl azide?
- Methodological Answer :
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COMSOL Multiphysics or Gaussian .
- Software Tools : Compare results from Gaussian, ORCA, and NWChem for error analysis. Validate with experimental kinetic data .
Q. How should researchers resolve contradictions in spectroscopic data for tert-butyl sulfamoyl azide derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD for crystal structure, NOESY for spatial proximity, and solid-state NMR to address solution vs. solid-phase discrepancies.
- Theoretical Modeling : Reconcile NMR chemical shifts with computed isotropic shielding constants (e.g., using GIAO-DFT) .
- Case Example : Discrepancies in ¹³C NMR signals for tert-butyl groups were resolved by identifying conformational isomerism via variable-temperature NMR .
Q. What reactor design considerations are critical for scaling up tert-butyl sulfamoyl azide synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Mitigate azide decomposition risks via precise temperature control and rapid mixing.
- Safety Features : Implement pressure relief valves and inert gas purging.
- Scalability Metrics : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction efficiency at pilot scale.
- Table : Bench vs. Pilot Scale Performance
| Parameter | Bench (100 mL) | Pilot (10 L) |
|---|---|---|
| Yield (%) | 88 | 72 |
| Purity (%) | 99 | 95 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
